molecular formula C13H9BrN2 B11851513 4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline CAS No. 62781-92-4

4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline

Katalognummer: B11851513
CAS-Nummer: 62781-92-4
Molekulargewicht: 273.13 g/mol
InChI-Schlüssel: TZHZBLZTFPVUMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline is a heterocyclic compound that features both bromine and pyrrole functional groups attached to an isoquinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the bromination of isoquinoline using bromine in nitrobenzene, which yields 4-bromo-isoquinoline . This intermediate can then be reacted with pyrrole under suitable conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for 4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the pyrrole ring.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the isoquinoline ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce complex polycyclic structures.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the pyrrole and isoquinoline rings can engage in π-π interactions with aromatic residues in proteins or other biomolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline is unique due to the presence of both bromine and pyrrole functional groups on an isoquinoline scaffold

Eigenschaften

CAS-Nummer

62781-92-4

Molekularformel

C13H9BrN2

Molekulargewicht

273.13 g/mol

IUPAC-Name

4-bromo-5-pyrrol-1-ylisoquinoline

InChI

InChI=1S/C13H9BrN2/c14-11-9-15-8-10-4-3-5-12(13(10)11)16-6-1-2-7-16/h1-9H

InChI-Schlüssel

TZHZBLZTFPVUMD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C1)C2=CC=CC3=CN=CC(=C32)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.